molecular formula C7H14N2O3 B6612704 ethyl N-[2-(ethylamino)acetyl]carbamate CAS No. 743441-98-7

ethyl N-[2-(ethylamino)acetyl]carbamate

Cat. No.: B6612704
CAS No.: 743441-98-7
M. Wt: 174.20 g/mol
InChI Key: YNGPRYVNWLJDMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-[2-(ethylamino)acetyl]carbamate (CAS 743441-98-7) is a chemical compound with the molecular formula C7H14N2O3 and a molecular weight of 174.20 g/mol . It is part of the carbamate ester family, a class of compounds known for their versatile applications in scientific research and organic synthesis . This specific molecule features a carbamate core functionalized with an N-ethylglycine moiety, making it a valuable building block for researchers in medicinal chemistry and drug discovery. Its structure serves as a key intermediate for the synthesis of more complex molecules and for exploring structure-activity relationships . Researchers utilize carbamate derivatives in the development of novel bioactive compounds, including those with potential antimicrobial properties . The compound is related to its hydrochloride salt form (CAS 1172334-11-0), which may offer different solubility characteristics for various experimental conditions . As with all carbamates, this product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. Researchers should refer to the specific Safety Data Sheet for proper handling and storage instructions.

Properties

CAS No.

743441-98-7

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

ethyl N-[2-(ethylamino)acetyl]carbamate

InChI

InChI=1S/C7H14N2O3/c1-3-8-5-6(10)9-7(11)12-4-2/h8H,3-5H2,1-2H3,(H,9,10,11)

InChI Key

YNGPRYVNWLJDMX-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)NC(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between ethyl N-[2-(ethylamino)acetyl]carbamate and similar compounds:

Compound Molecular Formula Key Functional Groups Applications Stability
This compound C₇H₁₄N₂O₃ Ethyl carbamate, ethylaminoacetyl Potential intermediate in drug synthesis, ligand for metal coordination Moderate; prone to hydrolysis
tert-Butyl (2-(ethylamino)ethyl)carbamate C₁₀H₂₁N₂O₂ tert-Butyl carbamate, ethylaminoethyl Amine protection in peptide synthesis, pharmaceutical intermediates High; Boc group resists nucleophiles
Ethyl N-(2-cyanoacetyl)carbamate C₅H₇N₃O₂ Ethyl carbamate, cyanoacetyl Building block for heterocycles (e.g., pyrimidines), agrochemical synthesis Low; cyano group enhances reactivity
Fenoxycarb C₂₀H₂₄NO₃ Ethyl carbamate, phenoxyphenoxyethyl Insect growth regulator (pesticide) High; aromatic groups enhance stability
Ethyl (3-hydroxyphenyl)carbamate C₉H₁₁NO₃ Ethyl carbamate, 3-hydroxyphenyl Antimicrobial agents, polymer modifiers Moderate; phenolic OH may oxidize

Key Observations:

  • Protecting Groups: Boc-protected analogs (e.g., tert-butyl derivatives) exhibit superior stability under basic or nucleophilic conditions compared to ethyl carbamates, making them preferred in multi-step syntheses .
  • Reactivity: The presence of electron-withdrawing groups (e.g., cyano in Ethyl N-(2-cyanoacetyl)carbamate) increases reactivity, facilitating nucleophilic additions or cyclizations .
  • Biological Activity: Substituents dictate applications. Fenoxycarb’s aromatic groups confer pesticidal activity , while ethylamino or hydroxyl groups may enhance bioavailability in pharmaceuticals .

Physicochemical Properties

  • Solubility: Ethylamino and carbamate groups enhance water solubility compared to aromatic derivatives like fenoxycarb.
  • Basicity: The ethylamino group (pKa ~10–11) increases basicity, influencing protonation states in biological systems.
  • Thermal Stability: Less stable than Boc-protected analogs; decomposition observed at temperatures >100°C.

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